molecular formula C17H18ClN3O3 B2756107 ethyl 5-{N'-[(1Z)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865615-17-4

ethyl 5-{N'-[(1Z)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2756107
CAS No.: 865615-17-4
M. Wt: 347.8
InChI Key: BSQOSDQKTYDDFH-OCKHKDLRSA-N
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Description

Ethyl 5-{N’-[(1Z)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a hydrazinecarbonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{N’-[(1Z)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with hydrazine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and heating to temperatures above 160°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{N’-[(1Z)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 5-{N’-[(1Z)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-{N’-[(1Z)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: A precursor in the synthesis of the target compound.

    N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide: Another derivative with similar structural features.

Uniqueness

Ethyl 5-{N’-[(1Z)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, hydrazinecarbonyl group, and chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-4-24-17(23)14-10(2)15(20-11(14)3)16(22)21-19-9-12-7-5-6-8-13(12)18/h5-9,20H,4H2,1-3H3,(H,21,22)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQOSDQKTYDDFH-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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